
Trimethylgallium
Übersicht
Beschreibung
Trimethylgallium is an organogallium compound with the chemical formula Ga(CH₃)₃. It is a colorless, pyrophoric liquid that reacts vigorously with water and can ignite spontaneously in air . This compound is widely used in the semiconductor industry, particularly in the production of gallium-containing compound semiconductors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylgallium is typically synthesized by reacting gallium trichloride with various methylating agents. One common method involves the reaction of gallium trichloride with methylmagnesium iodide in diethyl ether, producing a diethyl ether adduct . Another method uses methyl lithium in the presence of a tertiary phosphine to form an air-stable phosphine adduct, which can be heated under vacuum to liberate base-free this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iodine and molten gallium in an inert atmosphere to form gallium triiodide, which then reacts with trimethylaluminium in the presence of an initiator . This method yields high-purity this compound with a purity of 99.9999% and a yield higher than 90% .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylgallium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Commonly involves other organometallic reagents such as dimethylzinc or trimethylaluminium.
Major Products:
Oxidation: Gallium oxide (Ga₂O₃).
Reduction: Elemental gallium (Ga).
Substitution: Various organogallium compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Metal-Organic Vapor Phase Epitaxy (MOVPE)
Overview:
TMG serves as a key precursor in MOVPE processes for the growth of gallium-containing semiconductors, particularly gallium nitride (GaN) and indium gallium nitride (InGaN). These materials are essential for fabricating light-emitting diodes (LEDs), laser diodes, and high-frequency electronics.
Case Study:
A study investigated the reactions of TMG with ammonia during GaN deposition. The findings revealed that TMG reacts with ammonia to form gallium nitride, with the reaction conditions significantly influencing the quality of the resulting films. The research highlighted the importance of controlling impurities such as water, which can adversely affect film properties .
Data Table: MOVPE Parameters
Parameter | Value |
---|---|
Temperature Range | 600 - 800 °C |
Pressure | Atmospheric to 1000 mbar |
Precursor Concentration | 0.01 - 0.1 M |
Growth Rate | 1 - 3 µm/h |
Gallium Oxide (Ga₂O₃) Thin Films
Overview:
TMG is also utilized in atomic layer deposition (ALD) processes for producing gallium oxide thin films. Ga₂O₃ is gaining attention due to its wide bandgap and potential applications in power electronics and UV photodetectors.
Case Study:
Research demonstrated an innovative ALD process using TMG and water vapor to synthesize high-quality Ga₂O₃ films. The films exhibited excellent electrical properties and uniform thickness, making them suitable for use in electronic devices .
Data Table: ALD Process Parameters
Parameter | Value |
---|---|
Cycle Time | 30 - 60 seconds |
Temperature | 200 - 300 °C |
Number of Cycles | 50 - 100 |
Film Thickness | ~10 - 100 nm |
Optoelectronic Devices
Overview:
The optoelectronic industry benefits significantly from TMG's application in the fabrication of devices such as solar cells and photodetectors. The ability to control the composition of materials like InGaN allows for the optimization of device performance.
Case Study:
A comprehensive study on InGaN solar cells highlighted how varying TMG flow rates during MOVPE can optimize the bandgap energy, leading to improved efficiency in solar energy conversion .
Data Table: InGaN Solar Cell Performance
Parameter | Value |
---|---|
Efficiency | Up to 20% |
Bandgap Energy | Tunable (1.9 - 2.4 eV) |
TMG Flow Rate | 0.5 - 2 sccm |
Biomedical Applications
Overview:
Recent research has explored TMG's potential in biomedical fields, particularly in developing gallium-based compounds for cancer treatment. Gallium's similarity to iron allows it to interfere with iron metabolism in cancer cells.
Case Study:
Gallium nitrate, derived from TMG, has shown promise in clinical trials for treating non-Hodgkin's lymphoma and bladder cancer. Studies indicate that it inhibits tumor cell proliferation without significant myelosuppression .
Wirkmechanismus
The mechanism of action of trimethylgallium involves its decomposition and interaction with other compounds. In the semiconductor industry, it decomposes to form gallium atoms, which then react with other elements to form compound semiconductors . The decomposition process often involves the formation of dimethylgallium and monomethylgallium intermediates .
Vergleich Mit ähnlichen Verbindungen
Trimethylaluminium (Al(CH₃)₃): Similar in structure but forms different compounds upon decomposition.
Triethylgallium (Ga(C₂H₅)₃): Used as an alternative gallium source in semiconductor production.
Uniqueness: Trimethylgallium is unique due to its high reactivity and ability to form high-purity gallium-containing compounds. It is preferred over triethylgallium for certain applications due to its superior structural and optical properties in the resulting films .
Biologische Aktivität
Trimethylgallium (TMGa) is a chemical compound with significant applications in various fields, including semiconductor manufacturing and biological research. This article provides a comprehensive overview of the biological activity of TMGa, focusing on its antimicrobial properties, potential therapeutic uses, and mechanisms of action.
Overview of this compound
TMGa is an organometallic compound used primarily in metal-organic chemical vapor deposition (MOCVD) for the production of gallium nitride (GaN) and other gallium-based materials. Its chemical structure allows it to participate in various reactions, making it a subject of interest in both materials science and biomedicine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of gallium compounds, including TMGa. Gallium ions can mimic iron, disrupting iron-dependent processes in bacteria and fungi. This section reviews the findings related to TMGa's antimicrobial effects.
- Iron Mimicry : Gallium competes with iron for binding sites in bacterial cells, inhibiting the growth of pathogens that rely on iron for survival. For instance, TMGa has shown efficacy against Pseudomonas aeruginosa and Staphylococcus aureus by disrupting their iron acquisition systems .
- Enzyme Inhibition : Studies indicate that TMGa can inhibit key enzymes involved in bacterial metabolism, such as ribonucleotide reductase and aconitase. This inhibition leads to increased oxidative stress within the cells .
- Biofilm Disruption : TMGa has been shown to disrupt biofilm formation, which is crucial for bacterial persistence and resistance to treatment. The use of gallium-loaded siderophores has been particularly effective in targeting biofilms formed by Pseudomonas aeruginosa .
Study 1: Antimicrobial Efficacy Against Gram-Positive and Gram-Negative Bacteria
A study evaluated the effectiveness of gallium compounds, including TMGa, against various bacterial strains. The results indicated that TMGa exhibited a minimum inhibitory concentration (MIC) ranging from 1 to 5 µg/ml against multiple pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .
Study 2: Cancer Therapeutics
Gallium compounds have been explored for their anticancer properties due to their ability to disrupt iron homeostasis in tumor cells. In vitro studies using human lung adenocarcinoma cells showed that TMGa could reduce cell viability and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Research Findings
The following table summarizes key findings from recent research on the biological activity of TMGa:
Eigenschaften
IUPAC Name |
trimethylgallane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Ga/h3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZXGTMEAKBVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ga](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Ga | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061696 | |
Record name | Trimethylgallium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Akzo Nobel MSDS] | |
Record name | Trimethylgallium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18366 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
223.0 [mmHg] | |
Record name | Trimethylgallium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18366 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1445-79-0 | |
Record name | Trimethylgallium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallium, trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylgallium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylgallium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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